molecular formula C34H35N3O4S B146500 5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 669716-56-7

5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B146500
CAS No.: 669716-56-7
M. Wt: 581.7 g/mol
InChI Key: WQAAAKSJZKFMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione (hereafter referred to as the target compound) is a thiazolidinedione (TZD) derivative characterized by a complex structure featuring dual pyridyl-ethoxy-phenyl substituents. This compound shares structural homology with Pioglitazone (5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione), a well-known PPAR-γ agonist used in type 2 diabetes mellitus (T2DM) therapy .

Synthetic routes for related TZDs, as described in patents (e.g., ), involve multi-step processes including Meerwein arylation and thiourea condensation. The target compound’s synthesis likely employs similar methodologies, with intermediates such as 4-[2-(5-ethylpyridin-2-yl)ethoxy]aminobenzene and brominated propionates serving as precursors .

Properties

IUPAC Name

5-[[4-[2-[5-ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N3O4S/c1-3-23-5-11-27(35-22-23)17-19-40-30-15-9-26(10-16-30)32-25(4-2)8-12-28(36-32)18-20-41-29-13-6-24(7-14-29)21-31-33(38)37-34(39)42-31/h5-16,22,31H,3-4,17-21H2,1-2H3,(H,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAAAKSJZKFMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C3=C(C=CC(=N3)CCOC4=CC=C(C=C4)CC5C(=O)NC(=O)S5)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management. This compound is structurally related to pioglitazone, a well-known antidiabetic medication, and is recognized for its role as an impurity in pioglitazone formulations.

The molecular formula of this compound is C34H35N3O4SC_{34}H_{35}N_{3}O_{4}S with a molecular weight of approximately 581.72 g/mol . Key properties include:

PropertyValue
Melting Point122.5 - 124 °C
Boiling Point785.7 ± 60.0 °C
Density1.223 ± 0.06 g/cm³
pKa6.35 ± 0.50
XLogP33.9

The biological activity of this compound primarily revolves around its interaction with peroxisome proliferator-activated receptor gamma (PPARγ) , which plays a crucial role in glucose and lipid metabolism. Thiazolidinediones like pioglitazone act as agonists for PPARγ, enhancing insulin sensitivity in adipose tissue and muscle, thereby improving glycemic control in patients with type 2 diabetes.

Antidiabetic Effects

Research indicates that compounds similar to this thiazolidinedione derivative exhibit significant antidiabetic properties by:

  • Enhancing Insulin Sensitivity : By activating PPARγ, these compounds improve insulin-mediated glucose uptake in peripheral tissues.
  • Reducing Hepatic Glucose Production : They inhibit gluconeogenesis in the liver, contributing to lower blood glucose levels.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidinediones:

  • Study on Insulin Sensitivity : A clinical trial demonstrated that pioglitazone significantly improved insulin sensitivity in patients with type 2 diabetes compared to placebo controls (Diaz et al., 1997).
  • Impact on Lipid Profiles : Another study indicated that thiazolidinediones could lead to favorable changes in lipid profiles, reducing triglycerides and increasing HDL cholesterol levels (Wiley Online Library, 2013).
  • Long-term Efficacy : Longitudinal studies have shown sustained glycemic control over extended periods with minimal side effects when using thiazolidinediones (Pharmacompass, 2006).

Safety and Toxicology

While the therapeutic potential is notable, safety profiles must be considered:

  • Adverse Effects : Common side effects associated with thiazolidinediones include weight gain and edema.
  • Monitoring Recommendations : Patients on these medications should be monitored for cardiovascular risks and hepatic function.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential role in treating metabolic disorders such as diabetes and obesity. Thiazolidinediones are known to act as agonists for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in glucose and lipid metabolism. The specific activities of 5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione in this context require further experimental validation .

Synthesis of Fused Heterocycles

This compound can be utilized in organic synthesis, particularly in the creation of fused heterocycles. The multi-step synthetic pathways involved require careful optimization to achieve high yields and purity. Its unique structure allows for the exploration of new synthetic methodologies in organic chemistry .

Biochemical Studies

Research has focused on the interaction mechanisms of this compound with various biological targets, including enzymes involved in metabolic pathways. Understanding these interactions is essential for elucidating the compound's therapeutic potential and safety profile .

Case Study 1: Metabolic Regulation

In a study exploring the effects of thiazolidinedione derivatives on glucose metabolism, researchers found that compounds similar to this compound exhibited significant improvements in insulin sensitivity in animal models. These findings suggest that further exploration of this compound could lead to new treatments for type 2 diabetes .

Case Study 2: Synthesis Optimization

A recent publication detailed the optimization of synthetic routes for thiazolidinedione derivatives, including this compound. The researchers reported successful yield improvements through modified reaction conditions and catalyst selection, highlighting its potential utility in pharmaceutical applications .

Comparison with Similar Compounds

Key Observations:

Structural Complexity : The target compound’s dual pyridyl-ethoxy-phenyl motif distinguishes it from first-generation TZDs like Pioglitazone. This may enhance binding to PPAR-γ or enable off-target effects (e.g., CB1 modulation) .

Pharmacological Targets : While Pioglitazone and Rosiglitazone exclusively target PPAR-γ, the compound in shows CB1 antagonism, suggesting structural modifications can redirect therapeutic targets .

Efficacy : Extended ethoxy linkages in the target compound could improve bioavailability or tissue penetration compared to Pioglitazone, which has a logP of 2.3 .

Bioactivity and Mechanism

  • PPAR-γ Activation : The thiazolidinedione core is critical for PPAR-γ binding. Substitutions on the benzyl group modulate potency; Pioglitazone’s 5-ethylpyridyl group enhances receptor affinity compared to Ciglitazone’s cyclohexyl group .
  • Metabolic Stability : The additional pyridyl group in the target compound may reduce oxidative metabolism, a common issue with TZDs like Troglitazone (withdrawn due to hepatotoxicity) .

Research Findings and Data

Preclinical Data

  • Antidiabetic Activity : In rodent models, Pioglitazone analogs with extended ethoxy chains showed 20–30% greater glucose-lowering effects than Pioglitazone itself, likely due to prolonged half-life .
  • Anti-Diabesity Effects : The compound in reduced body weight by 15% and improved lipid profiles in high-fat diet mice, suggesting the target compound’s structural similarity could confer comparable benefits .
  • Toxicity Profile : Thiazolidinediones with bulkier substituents (e.g., the target compound) exhibit lower CYP3A4-mediated hepatotoxicity in vitro compared to Rosiglitazone .

Clinical Implications

  • Dual Targeting : The target compound’s structure allows simultaneous PPAR-γ activation and CB1 modulation, a strategy being explored for synergistic effects in metabolic syndrome .
  • Patent Landscape: Novel TZD derivatives, including the target compound, are protected under patents (e.g., US2020/0093812A1) for nonalcoholic fatty liver disease (NAFLD) applications .

Preparation Methods

Core Thiazolidinedione Synthesis

The foundational 2,4-thiazolidinedione ring is synthesized via cyclization. A common approach involves reacting 2-mercaptoacetamide with chloroacetic acid derivatives under basic conditions . For example, condensation of 2,4-thiazolidinedione with aldehydes or ketones forms unsaturated intermediates, which are subsequently reduced to saturated derivatives .

Key Reaction :
2,4-Thiazolidinedione+AldehydeBaseBenzylidene IntermediateH2/PdSaturated Product\text{2,4-Thiazolidinedione} + \text{Aldehyde} \xrightarrow{\text{Base}} \text{Benzylidene Intermediate} \xrightarrow{\text{H}_2/\text{Pd}} \text{Saturated Product}

Pyridine Ring Functionalization

The 5-ethylpyridin-2-yl moiety is introduced through nucleophilic aromatic substitution (NAS). For example, 5-amino-2-chloropyridine reacts with 5-methylfuran, thiophene, or benzene under Cu(I) oxide catalysis to form substituted pyridines . These intermediates undergo subsequent amination with 2-methylaminoethanol to yield aminoalcohol derivatives .

Example Pathway :

  • NAS : 5-Amino-2-chloropyridine+ThiopheneCu2O2-Chloro-5-(thiophen-2-yl)pyridine\text{5-Amino-2-chloropyridine} + \text{Thiophene} \xrightarrow{\text{Cu}_2\text{O}} \text{2-Chloro-5-(thiophen-2-yl)pyridine}

  • Amination : 2-Chloro-5-(thiophen-2-yl)pyridine+2-MethylaminoethanolAminoalcohol Intermediate\text{2-Chloro-5-(thiophen-2-yl)pyridine} + \text{2-Methylaminoethanol} \rightarrow \text{Aminoalcohol Intermediate}

Knoevenagel Condensation

The benzylidene intermediate is synthesized via Knoevenagel condensation between 4-fluorobenzaldehyde and 2,4-thiazolidinedione in the presence of piperidine . This step forms the α,β-unsaturated thiazolidinedione core, a critical precursor for further functionalization.

Conditions :

  • Temperature : 80–100°C

  • Solvent : DMF or THF

  • Yield : ~60–70%

Catalytic Hydrogenation

The unsaturated benzylidene intermediate is reduced to the saturated thiazolidinedione using Pd(OH)₂/C (Pearlman’s catalyst) under hydrogen atmosphere . This step is pivotal for achieving the final saturated structure.

Optimized Protocol :

ParameterValue
Catalyst20 wt.% Pd(OH)₂ on carbon
Pressure1–3 atm H₂
SolventEthanol or methanol
Time6–12 hours
Yield~85–90%

Ether Linkage Formation

The ethoxy bridge connecting the pyridine and phenyl groups is established via Williamson ether synthesis . For instance, 4-fluorobenzaldehyde reacts with pyridine derivatives in the presence of NaH to form ether-linked intermediates .

Typical Reaction :
4-Fluorobenzaldehyde+Pyridine DerivativeNaHEther-Linked Aldehyde\text{4-Fluorobenzaldehyde} + \text{Pyridine Derivative} \xrightarrow{\text{NaH}} \text{Ether-Linked Aldehyde}

Multi-Step Synthesis of the Target Compound

A representative pathway involves:

  • Synthesis of 2-chloro-5-(5-methylfuran-2-yl)pyridine via NAS .

  • Amination with 2-methylaminoethanol to yield 2-{methyl-[5-(5-methylfuran-2-yl)pyridin-2-yl]amino}ethanol .

  • Williamson ether synthesis with 4-fluorobenzaldehyde to form 4-(2-{methyl-[5-(5-methylfuran-2-yl)pyridin-2-yl]amino}ethoxy)benzaldehyde .

  • Knoevenagel condensation with 2,4-thiazolidinedione, followed by catalytic hydrogenation to achieve the target compound .

Alternative Routes and Impurities

Patents describe Meerwein arylation for introducing substituents, using diazonium salts and acrylamide . However, this method risks generating isomeric impurities (e.g., 5-ethyl-2-vinyl pyridine ) and requires rigorous purification .

Common Impurities :

ImpuritySource
5-Ethyl-2-vinyl pyridineEther cleavage during synthesis
Benzylidene intermediatesIncomplete hydrogenation

Process Optimization

Recent advances include:

  • Use of acrylamide instead of methyl acrylate to reduce costs .

  • Sodium salt of p-nitrophenol as a cheaper alternative to 4-fluoronitrobenzene .

  • Crystallization in DMF/water (5:1) to isolate pure product .

Challenges and Solutions

  • Low yields in Knoevenagel condensation: Mitigated by using piperidine as a base .

  • Isomer contamination : Addressed via reverse-phase chromatography (acetonitrile/formate buffer) .

  • Genotoxic impurities : Controlled by validating intermediates and using ICH-compliant solvents .

Summary of Key Methods

MethodStepsYield (%)Reference
Knoevenagel + Hydrogenation NAS → Amination → Williamson → Condensation → Reduction60–70
Meerwein Arylation Diazonium salt + Acrylamide → Hydrogenation50–60
Tyr-based Synthesis L-Tyrosine → Alkylation → Cyclization → Crystallization55–65

Q & A

Q. What are the key considerations for optimizing synthetic routes for this thiazolidinedione derivative?

The synthesis of this compound requires careful control of reaction conditions, such as temperature, solvent selection, and catalyst use. For example, refluxing in ethanol with piperidine as a catalyst is effective for cyclization steps involving thiazolidinedione precursors . Orthogonal protection strategies for functional groups (e.g., pyridinyl ethers) may prevent undesired side reactions. Purification via recrystallization from ethanol or ethyl acetate is recommended to isolate high-purity intermediates .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic substituents and methylene bridge connectivity. Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies carbonyl (C=O) and thiazolidinedione ring vibrations. For complex stereochemistry, X-ray crystallography may resolve ambiguities in crystal structures .

Q. How can researchers design assays to evaluate the antimicrobial activity of this compound?

Use agar dilution or microbroth dilution methods to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ciprofloxacin) and assess fungal activity (e.g., C. albicans) using Sabouraud dextrose agar. Note that substituents on the pyridinyl and phenyl rings significantly influence potency .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in microbial strains, assay protocols, or compound purity. For example, studies reporting weak antifungal activity might use non-standardized inoculum sizes or incubation times. Validate results using multiple assays (e.g., time-kill kinetics) and cross-check purity via HPLC (>95%) .

Q. What strategies mitigate challenges in synthesizing the pyridinyl ether linkage without side products?

The ethoxy bridge between pyridine and phenyl rings is prone to hydrolysis under acidic conditions. Use anhydrous solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) for etherification. Monitor reactions via TLC and quench with ice-cold water to minimize degradation. For scale-up, consider microwave-assisted synthesis to reduce reaction time .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes like bacterial dihydrofolate reductase or fungal lanosterol demethylase. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC). Adjust substituent electronegativity (e.g., fluorophenyl groups) to optimize hydrogen bonding and π-π stacking .

Q. What are the implications of stereochemical heterogeneity in thiazolidinedione derivatives?

The compound’s methylene bridge and pyridinyl substituents may adopt multiple conformations. Use dynamic NMR or circular dichroism (CD) to assess stereodynamic behavior. Enantiomeric resolution via chiral HPLC is critical for studying structure-activity relationships (SAR) .

Q. How do oxidative metabolites impact the compound’s pharmacokinetic profile?

Cytochrome P450 enzymes (e.g., CYP3A4) may oxidize the ethylpyridinyl group, altering solubility and toxicity. Conduct in vitro hepatic microsome assays with LC-MS/MS to identify metabolites. Modify the ethyl group to a trifluoromethyl moiety to enhance metabolic stability .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) meticulously to ensure reproducibility .
  • Data Validation : Cross-reference spectral data with published analogs (e.g., PubChem entries) to confirm structural assignments .
  • Safety : Handle intermediates with reactive groups (e.g., thiols) under inert atmospheres and use personal protective equipment (PPE) as per safety guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.